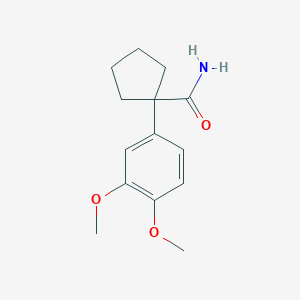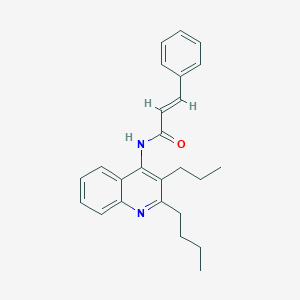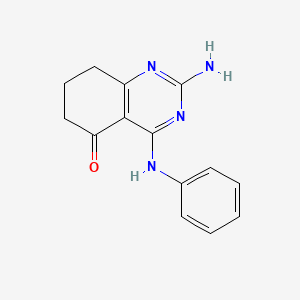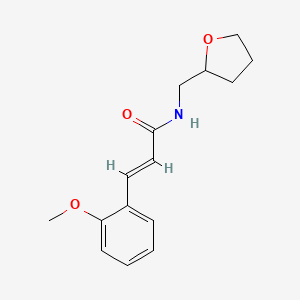
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as DPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPC belongs to the family of cyclopentanecarboxamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
科学研究应用
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy and other seizure disorders.
作用机制
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including GABA and glutamate. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as to prevent seizures. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, this compound has been shown to have a range of biological activities, making it a versatile tool for studying various physiological processes.
However, there are also limitations to working with this compound. Like many synthetic compounds, this compound can be expensive to synthesize, and it may not be readily available in large quantities. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, this compound may be useful in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. While there are limitations to working with this compound, it remains a valuable tool for studying various physiological processes. Future research on this compound may lead to the development of new treatments for a variety of neurological disorders.
合成方法
1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a carboxylic acid derivative to form the desired amide.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIYVHPKMAXOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5325450.png)
![6-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5325451.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)


![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5325497.png)
![1-(2-aminoethyl)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325509.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5325524.png)

